REACTION_CXSMILES
|
C=O.N.[N:4]1[CH:9]=[C:8]([CH3:10])[CH:7]=[C:6]([CH3:11])[C:5]=1[CH3:12].N1C(C)=CC=C(C)[C:14]=1C>C(C(C)=O)C>[CH3:12][C:5]1[C:6]([CH3:11])=[CH:7][C:8]([CH3:10])=[C:9]([CH3:14])[N:4]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(C(=CC(=C1)C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(C(=CC=C1C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the catalyst of the present invention is packed in a reactor
|
Type
|
TEMPERATURE
|
Details
|
heated to a reaction temperature
|
Type
|
CUSTOM
|
Details
|
to proceed through the gas phase catalytic reaction
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the suitable reaction temperature
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=C(C=C1C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |